Chlorure de succinylcholine dihydraté

Vue d'ensemble

Description

Succinylcholine Chloride Dihydrate is a depolarizing skeletal muscle relaxant used primarily in medical settings to induce short-term paralysis. It is composed of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups. This compound is commonly used to facilitate tracheal intubation and provide muscle relaxation during surgical procedures .

Applications De Recherche Scientifique

Induction of Neuromuscular Blockade

Succinylcholine is primarily indicated for:

- Rapid Sequence Intubation (RSI) : Its rapid onset (within 60 seconds) and short duration (4-6 minutes) make it ideal for emergency intubation when immediate airway control is necessary .

- Surgical Procedures : It facilitates skeletal muscle relaxation during surgeries, particularly in procedures requiring complete muscle paralysis, such as abdominal surgeries .

Adjunct to General Anesthesia

Succinylcholine is often used as an adjunct to general anesthesia to ensure muscle relaxation during surgery. This allows for better surgical conditions and can help prevent complications associated with muscle contractions during procedures .

Mechanical Ventilation

In patients requiring mechanical ventilation, succinylcholine aids in achieving optimal ventilation by relaxing the respiratory muscles, thus facilitating easier management of the airway .

Electroconvulsive Therapy (ECT)

Although off-label, succinylcholine is sometimes used during ECT to control muscle contractions induced by electrical impulses. This helps minimize the risk of injury during the procedure .

Case Study: Emergency Intubation

A study involving emergency intubation demonstrated that succinylcholine significantly reduced the time to achieve adequate neuromuscular blockade compared to non-depolarizing agents. Patients exhibited improved outcomes with fewer complications related to airway management .

Adverse Reactions and Contraindications

While succinylcholine is effective, it carries risks such as:

- Hyperkalemia : Particularly in patients with undiagnosed myopathies or recent trauma, leading to serious cardiac complications .

- Malignant Hyperthermia : A rare but life-threatening condition that can occur in susceptible individuals following administration .

Comparative Data Table

The following table summarizes key aspects of succinylcholine chloride dihydrate compared to other neuromuscular blocking agents:

| Feature | Succinylcholine | Rocuronium | Vecuronium |

|---|---|---|---|

| Onset of Action | 60 seconds | 1-2 minutes | 2-3 minutes |

| Duration of Action | 4-6 minutes | 30-60 minutes | 30-60 minutes |

| Metabolism | Plasma cholinesterase | Liver | Liver |

| Major Indications | RSI, surgery | RSI, surgery | Surgery |

| Side Effects | Hyperkalemia | Allergic reactions | Prolonged paralysis |

Mécanisme D'action

Target of Action

Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .

Mode of Action

Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Biochemical Pathways

The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .

Pharmacokinetics

The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .

Result of Action

The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .

Action Environment

The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .

Analyse Biochimique

Biochemical Properties

Succinylcholine chloride dihydrate acts similarly to acetylcholine, a neurotransmitter that transmits signals in the nervous system. By binding to the cholinergic receptors of the motor end plate, it produces a depolarizing block, leading to muscle relaxation .

Cellular Effects

In the cellular context, succinylcholine chloride dihydrate affects muscle cells by causing a temporary paralysis. This is achieved by binding to the acetylcholine receptor at the neuromuscular junction and depolarizing the junction, thus preventing further signal transmission and leading to muscle relaxation .

Molecular Mechanism

The molecular mechanism of action of succinylcholine chloride dihydrate involves mimicking the action of acetylcholine at the neuromuscular junction. Unlike acetylcholine, succinylcholine is not rapidly degraded by acetylcholinesterase, resulting in a prolonged depolarization of the motor end plate .

Temporal Effects in Laboratory Settings

The effects of succinylcholine chloride dihydrate begin within 60 seconds of intravenous administration and last between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .

Subcellular Localization

As a small, water-soluble molecule, succinylcholine does not have a specific subcellular localization. Instead, it acts at the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Succinylcholine Chloride Dihydrate typically involves the reaction of succinic acid with phosphorus pentachloride to form succinyl chloride. This intermediate is then reacted with choline chloride to produce Succinylcholine Chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of Succinylcholine Chloride Dihydrate involves large-scale synthesis using similar chemical reactions but optimized for mass production. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Water and pseudocholinesterase enzyme.

Degradation: Occurs under physiological conditions in the presence of the enzyme.

Major Products Formed:

- Succinylmonocholine

- Choline

Comparaison Avec Des Composés Similaires

- Suxamethonium Chloride

- Succinyldicholine Dichloride

Comparison: Succinylcholine Chloride Dihydrate is unique due to its rapid onset and short duration of action, making it ideal for short medical procedures. In contrast, other neuromuscular blocking agents may have longer durations of action or different mechanisms of degradation .

Succinylcholine Chloride Dihydrate stands out for its specific application in rapid sequence intubation and its well-documented safety profile in controlled medical environments .

Propriétés

Numéro CAS |

6101-15-1 |

|---|---|

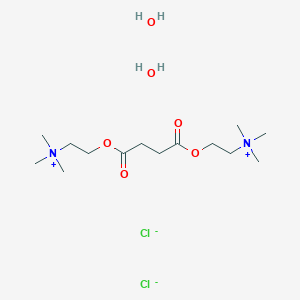

Formule moléculaire |

C14H32ClN2O5+ |

Poids moléculaire |

343.87 g/mol |

Nom IUPAC |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |

Clé InChI |

MCKZIXJIZQVIAW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |

SMILES canonique |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |

Pictogrammes |

Acute Toxic |

Solubilité |

>59.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

uxamethonium Chloride Dihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.